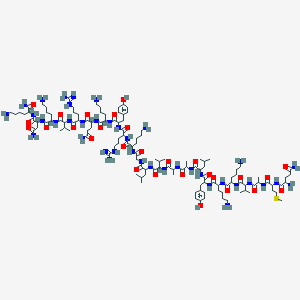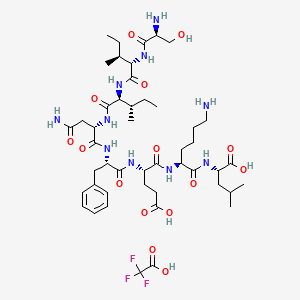
149997-91-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 149997-91-1 is known as Glycoprotein B (485-492). This compound is derived from the herpes simplex virus glycoprotein B, specifically from residues 485-492. Glycoprotein B is a highly conserved viral glycoprotein that plays a crucial role in the entry of the herpes simplex virus into host cells. The molecular formula of Glycoprotein B (485-492) is C₄₁H₆₇N₁₁O₁₃, and its molecular weight is 922.04 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycoprotein B (485-492) involves solid-phase peptide synthesis. The process begins with the attachment of the first amino acid, leucine, to a resin. The following steps involve the sequential addition of protected amino acids, such as arginine, phenylalanine, glutamic acid, isoleucine, and serine, using coupling reagents like diisopropylcarbodiimide and hydroxybenzotriazole. The final product is cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods
Industrial production of Glycoprotein B (485-492) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product undergoes rigorous purification steps, such as high-performance liquid chromatography, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Glycoprotein B (485-492) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues within its sequence .
Common Reagents and Conditions
Coupling Reagents: Diisopropylcarbodiimide, hydroxybenzotriazole
Cleavage Reagents: Trifluoroacetic acid, water, triisopropylsilane
Oxidation Reagents: Hydrogen peroxide, iodine
Reduction Reagents: Dithiothreitol, tris(2-carboxyethyl)phosphine
Major Products Formed
The major product formed from the synthesis of Glycoprotein B (485-492) is the peptide itself. During oxidation and reduction reactions, the peptide may form disulfide bonds or undergo reduction to free thiol groups .
Scientific Research Applications
Glycoprotein B (485-492) has several scientific research applications:
Virology: It is used to study the entry mechanism of the herpes simplex virus into host cells.
Immunology: It serves as an immunodominant epitope for cytotoxic T-lymphocyte recognition, making it valuable in vaccine development and immune response studies.
Biochemistry: It is utilized in the study of protein-protein interactions and the structural analysis of viral glycoproteins.
Pharmaceutical Research: It is investigated for its potential as a therapeutic target for antiviral drugs
Mechanism of Action
Glycoprotein B (485-492) exerts its effects by acting as a fusion protein that facilitates the entry of the herpes simplex virus into host cells. It interacts with other viral glycoproteins, such as glycoprotein H and glycoprotein L, to mediate the fusion of the viral envelope with the host cell membrane. This process allows the viral genome to enter the host cell and initiate infection .
Comparison with Similar Compounds
Similar Compounds
Glycoprotein H (gH): Another viral glycoprotein involved in the entry of the herpes simplex virus into host cells.
Glycoprotein L (gL): Works in conjunction with glycoprotein H to facilitate viral entry.
Glycoprotein D (gD): Binds to host cell receptors to initiate the entry process.
Uniqueness
Glycoprotein B (485-492) is unique due to its highly conserved nature and its critical role in the fusion process of the herpes simplex virus. Unlike other glycoproteins, it is essential for the fusion of the viral envelope with the host cell membrane, making it a key target for antiviral research .
Properties
CAS No. |
149997-91-1 |
|---|---|
Molecular Formula |
C₄₁H₆₇N₁₁O₁₃ |
Molecular Weight |
922.04 |
sequence |
One Letter Code: SSIEFARL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







